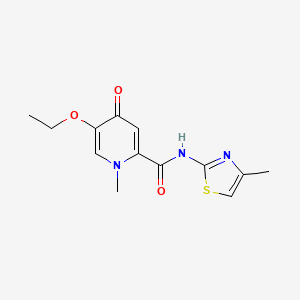
5-ethoxy-1-methyl-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-ethoxy-1-methyl-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C13H15N3O3S and its molecular weight is 293.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Ethoxy-1-methyl-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide (CAS Number: 1105250-46-1) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacokinetic properties, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is C13H15N3O3S with a molecular weight of 293.34 g/mol. Its structure includes a dihydropyridine core, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1105250-46-1 |
| Molecular Formula | C13H15N3O3S |
| Molecular Weight | 293.34 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Research indicates that compounds with a dihydropyridine structure often exhibit calcium channel blocking activity, which can influence various physiological processes. The specific activity of this compound has not been extensively documented in literature; however, related compounds have demonstrated:
- Antihypertensive Effects : Dihydropyridines are known to lower blood pressure by inhibiting calcium influx in vascular smooth muscle.
- Neuroprotective Properties : Some studies suggest neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress.
Case Studies and Research Findings
While direct studies on this compound are sparse, related research provides insight into its potential applications:
- Antioxidant Activity : A study demonstrated that structurally similar compounds exhibit significant antioxidant properties, which could be beneficial in treating oxidative stress-related conditions.
- Neurotoxicity Evaluation : In research evaluating neurotoxic effects of related compounds, it was found that certain analogs could induce neurotoxicity through monoamine oxidase (MAO) pathways. This suggests a need for careful evaluation of the compound's safety profile in neuropharmacology.
- Structure–Activity Relationship (SAR) : Investigations into SAR have highlighted that modifications in the dihydropyridine ring can significantly alter biological activity and potency against various targets.
Properties
IUPAC Name |
5-ethoxy-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-4-19-11-6-16(3)9(5-10(11)17)12(18)15-13-14-8(2)7-20-13/h5-7H,4H2,1-3H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWADQCPLXWCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(C(=CC1=O)C(=O)NC2=NC(=CS2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














